molecular formula C14H11ClN4O2S B7715574 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide

Cat. No. B7715574
M. Wt: 334.8 g/mol
InChI Key: SFEFEJKAFYCHIT-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a thiazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the propanamide backbone. The presence of the chlorophenyl, oxadiazole, and thiazole groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole and thiazole rings might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups present and the overall molecular structure .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with similar structures act by binding to specific proteins or enzymes and modulating their activity .

Future Directions

Future research could involve optimizing the synthesis process, investigating the mechanism of action, and evaluating the compound’s efficacy and safety in biological models .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-10-3-1-9(2-4-10)13-18-12(21-19-13)6-5-11(20)17-14-16-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEFEJKAFYCHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

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